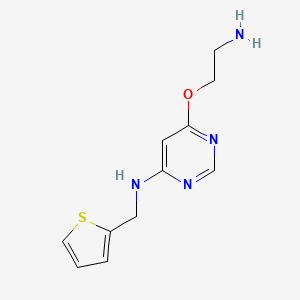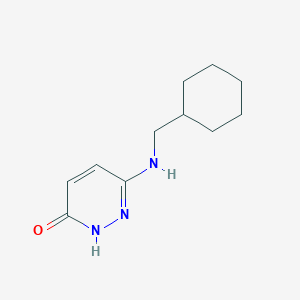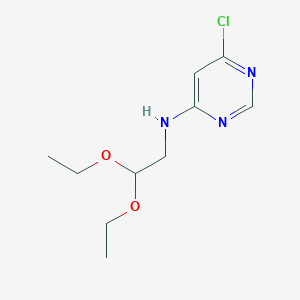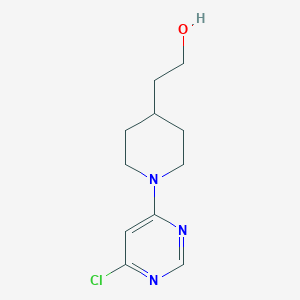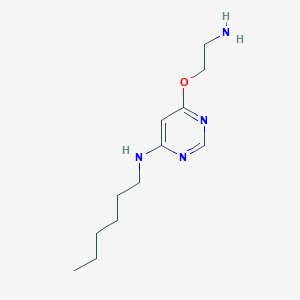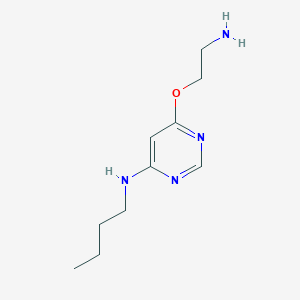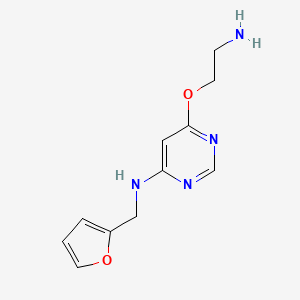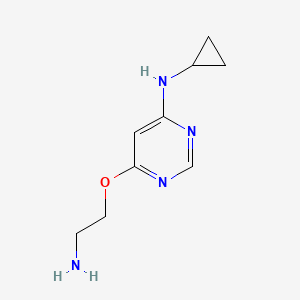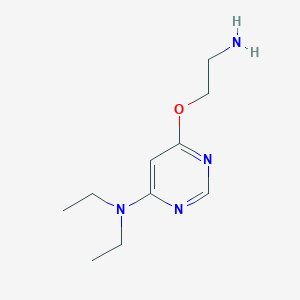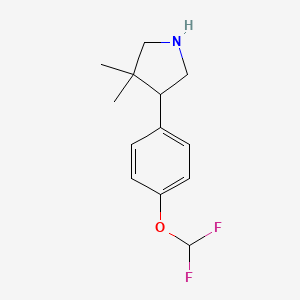
2-(2-Bromoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(2-Bromoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one (2BE6BP2DHPD) is an organic compound belonging to the class of heterocycles. It is composed of a bromoethyl group, a bromophenyl group, and a pyridazinone ring. It has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemical studies. This compound has a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of bromophenyl derivatives in the synthesis of a wide range of heterocyclic compounds, highlighting their potential antibacterial activities. For example, El-Hashash et al. (2015) described the synthesis of novel heterocyclic compounds, including pyridazinones and furanones derivatives, from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, indicating the role of bromophenyl derivatives in developing new antibacterial agents (El-Hashash et al., 2015).
Polymer Science
In the field of polymer science, bromophenyl compounds have been utilized in the synthesis of "willowlike" thermotropic dendrimers, showcasing the versatility of such molecules in creating complex polymeric structures with potential applications in material science. Percec et al. (1994) described the synthesis of AB2 monomers leading to soluble hyperbranched polymers, which could have implications for various industrial and scientific applications (Percec, Chu, & Kawasumi, 1994).
Antioxidant Properties
Bromophenols, closely related to the compound of interest, have been isolated from natural sources and studied for their antioxidant activities. Olsen et al. (2013) isolated bromophenols from the red algae Vertebrata lanosa and demonstrated their potent antioxidant effects, underscoring the potential of bromophenyl derivatives in contributing to health and pharmaceutical sciences (Olsen et al., 2013).
Organic Synthesis and Catalysis
Bromophenyl derivatives have been instrumental in the development of novel synthetic routes and catalytic processes. Liang et al. (2013) reported on the copper-catalyzed dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones to pyridazin-3(2H)-ones, showcasing the role of such compounds in facilitating new reactions in organic synthesis (Liang et al., 2013).
properties
IUPAC Name |
2-(2-bromoethyl)-6-(4-bromophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O/c13-7-8-16-12(17)6-5-11(15-16)9-1-3-10(14)4-2-9/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAASKZYXQWMXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



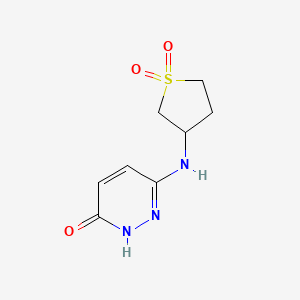
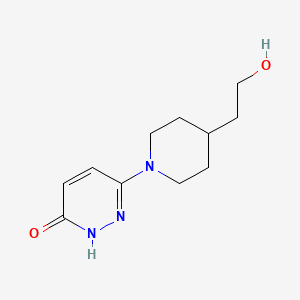
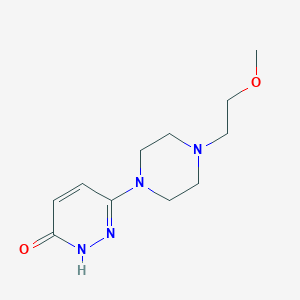
![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)
